2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indolizine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives that have similar functional groups.
This compound: can be compared with other compounds that have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure may confer unique properties that make it more effective or selective in its applications compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-8-16(2)19(14-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-9-11-18(31-3)12-10-17/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXPHURIDIHIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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